molecular formula C14H20N4O B8398426 Rac-n2-methyl-n2-(1-methyl-pyrrolidin-3-ylmethyl)-benzooxazole-2,5-diamine

Rac-n2-methyl-n2-(1-methyl-pyrrolidin-3-ylmethyl)-benzooxazole-2,5-diamine

Cat. No.: B8398426
M. Wt: 260.33 g/mol
InChI Key: UZNXBVMOUKUHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rac-n2-methyl-n2-(1-methyl-pyrrolidin-3-ylmethyl)-benzooxazole-2,5-diamine is a useful research compound. Its molecular formula is C14H20N4O and its molecular weight is 260.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

2-N-methyl-2-N-[(1-methylpyrrolidin-3-yl)methyl]-1,3-benzoxazole-2,5-diamine

InChI

InChI=1S/C14H20N4O/c1-17-6-5-10(8-17)9-18(2)14-16-12-7-11(15)3-4-13(12)19-14/h3-4,7,10H,5-6,8-9,15H2,1-2H3

InChI Key

UZNXBVMOUKUHHZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CN(C)C2=NC3=C(O2)C=CC(=C3)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve rac-methyl-(1-methyl-pyrrolidin-3-ylmethyl)-(5-nitro-benzooxazol-2-yl)-amine (1.48 g, 5.09 mmol) in acetic acid (90 mL) and add Fe (1.42 g, 25.4 mmol) to the solution. Stir the mixture at 40° C. for 3 h. Filter the reaction mixture through Celite® and wash with H2O/MeOH. Concentrate the reaction mixture in vacuo. Subject the residue to silica gel flash column chromatography (120 g column, 10% 2N NH3 in MeOH/CH2Cl2) to yield the desired product (0.913 g, 69%). mass spectrum (m/e): 261.2 (M+1).
Name
rac-methyl-(1-methyl-pyrrolidin-3-ylmethyl)-(5-nitro-benzooxazol-2-yl)-amine
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
1.42 g
Type
catalyst
Reaction Step Two
Yield
69%

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